molecular formula C12H9F2NOS2 B15078898 N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide

N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide

Cat. No.: B15078898
M. Wt: 285.3 g/mol
InChI Key: CXZXVWWYLIMKCW-UHFFFAOYSA-N
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Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide is a chemical compound that features a thiophene ring and a difluoromethylsulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis or the Gewald reaction.

    Introduction of the Difluoromethylsulfanyl Group:

    Coupling Reactions: The final step involves coupling the thiophene ring with the difluoromethylsulfanyl-substituted phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can be achieved using nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}thiophene-2-carboxamide has several scientific research applications:

Properties

Molecular Formula

C12H9F2NOS2

Molecular Weight

285.3 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H9F2NOS2/c13-12(14)18-9-5-3-8(4-6-9)15-11(16)10-2-1-7-17-10/h1-7,12H,(H,15,16)

InChI Key

CXZXVWWYLIMKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)SC(F)F

Origin of Product

United States

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